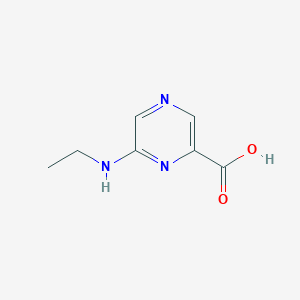

6-(Ethylamino)pyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-4-8-3-5(10-6)7(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZMQMVAHNOKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Ethylamino Pyrazine 2 Carboxylic Acid

Direct Synthesis Strategies for 6-(Ethylamino)pyrazine-2-carboxylic acid

The direct construction of the this compound scaffold can be achieved through several reliable synthetic routes. These methods primarily involve either the formation of the C-N bond via amination of a pre-functionalized pyrazine (B50134) ring or the installation of the carboxylic acid group onto a pyrazine core already bearing the ethylamino substituent.

Amination Reactions on Pyrazine Halides or Related Precursors

A predominant strategy for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically chlorine, at the 6-position of the pyrazine ring with ethylamine (B1201723). The starting material for this reaction is often 6-chloropyrazine-2-carboxylic acid or its corresponding ester. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid (or ester) group at the 2-position activates the chlorine atom at the 6-position for displacement by a nucleophile.

The reaction is typically carried out by treating the 6-chloropyrazine precursor with an excess of ethylamine in a suitable solvent. The use of a base may be required to neutralize the hydrogen chloride generated during the reaction. This method is analogous to the synthesis of various substituted pyrazine-2-carboxamides where 6-chloropyrazine-2-carboxylic acid chloride is reacted with different anilines or amines. researchgate.netmdpi.comnih.gov

Table 1: Representative Amination Reaction Conditions

| Starting Material | Reagent | Solvent | Conditions | Product |

| Methyl 6-chloropyrazine-2-carboxylate | Ethylamine | Ethanol | Reflux | Methyl 6-(ethylamino)pyrazine-2-carboxylate |

| 6-Chloropyrazine-2-carboxylic acid | Ethylamine | Dioxane/Water | Heat | This compound |

Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final carboxylic acid.

Carboxylic Acid Functionalization Approaches

An alternative synthetic pathway involves introducing the carboxylic acid group at the 2-position of a pyrazine ring that already contains the 6-ethylamino substituent.

Two common approaches for this transformation are:

Oxidation of an Alkyl Group: If the precursor is 6-(ethylamino)-2-methylpyrazine, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for oxidizing alkyl chains attached to aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. youtube.com This reaction cleaves the rest of the alkyl chain, leaving the carboxyl group directly attached to the ring.

Hydrolysis of a Nitrile: The synthesis can proceed from 6-(ethylamino)pyrazine-2-carbonitrile. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). This is a standard and high-yielding method for carboxylic acid synthesis.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be extensively modified to explore structure-activity relationships and fine-tune physicochemical properties. These modifications include substitutions on the pyrazine ring, alterations to the ethylamino side chain, and replacement of the carboxylic acid with bioisosteric groups.

Ring Substitutions and Isomeric Modifications (e.g., at 3, 5, and 6-positions)

Introducing additional substituents onto the pyrazine ring can significantly alter the molecule's properties. Research on related pyrazine-2-carboxylic acids has demonstrated the feasibility of such modifications.

Substitution at the 5-position: The synthesis of derivatives such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has been reported, indicating that alkyl groups can be introduced at the 5-position. researchgate.netnih.gov This allows for the synthesis of analogues like 5-alkyl-6-(ethylamino)pyrazine-2-carboxylic acid.

Substitution at the 3-position: The preparation of 3-aminopyrazine-2-carboxamide (B1665363) derivatives has been successfully achieved, showcasing that functional groups can be installed at the 3-position. nih.govnih.gov This opens the door to creating 3-substituted isomers of the title compound.

Substitution at the 6-position: While the focus is on a 6-ethylamino group, the synthetic precursors allow for the introduction of a wide variety of alkylamino or arylamino groups at this position, leading to a broad class of derivatives. nih.gov

Table 2: Examples of Ring-Substituted Pyrazine-2-Carboxylic Acid Precursors

| Precursor Compound | Position of Substitution | Substituent | Reference |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5 | tert-Butyl | researchgate.netnih.gov |

| 3-aminopyrazine-2-carboxylic acid | 3 | Amino | nih.govnih.gov |

| 6-chloro-5-tert-butylpyrazine-2-carboxylic acid | 5, 6 | tert-Butyl, Chloro | researchgate.netmdpi.com |

Modification of the Ethylamino Moiety

The ethylamino side chain is another key site for chemical modification. The length and nature of the alkyl chain at the 6-amino position can be varied to modulate properties like lipophilicity.

Studies on related 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown that a range of linear alkyl chains, from hexyl to octyl, can be readily attached to the 6-position of the pyrazine ring. nih.gov This demonstrates that the ethyl group is not a synthetic limitation and can be replaced by longer or more complex alkyl fragments. For instance, the general synthesis involves reacting 6-chloropyrazine-2-carboxamide (B1586017) with the desired alkylamine. This versatility allows for the creation of a homologous series of 6-(alkylamino)pyrazine-2-carboxylic acids.

Furthermore, the primary amino group itself can be a starting point for more complex transformations, such as the construction of new heterocyclic rings like piperazine (B1678402). nih.govmdpi.com

Carboxylic Acid Bioisosteric Replacements (e.g., Tetrazole, Thioamide, Sulfonamide)

In drug design, replacing a carboxylic acid with a bioisostere—a functional group with similar spatial and electronic properties—is a common strategy to improve pharmacokinetic profiles, such as metabolic stability and membrane permeability. nih.govsemanticscholar.org

Thioamide: The carboxylic acid can be converted to its corresponding amide, which is then transformed into a thioamide. A common method involves using Lawesson's reagent to convert the carbonyl oxygen to sulfur. This transformation has been successfully applied to pyrazine-2-amide derivatives. nih.gov The resulting pyrazine-2-carbothioamide (B133990) is a close analogue of the carboxylic acid. caymanchem.com

Tetrazole: The 1H-tetrazole group is one of the most widely used bioisosteres for carboxylic acids due to its similar pKa (around 4.5-4.9) and planar geometry. nih.govdrughunter.com The synthesis of a 5-substituted tetrazole typically proceeds from the corresponding nitrile. For instance, 6-(ethylamino)pyrazine-2-carbonitrile could be converted to 5-(6-(ethylamino)pyrazin-2-yl)-1H-tetrazole via a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid. mdpi.comacs.org

Sulfonamide: Acyl sulfonamides are another important class of acidic bioisosteres that can mimic the hydrogen bonding and acidity of carboxylic acids. nih.govdrughunter.comuvic.ca The synthesis would involve coupling the this compound with a primary sulfonamide (R-SO₂NH₂) using standard peptide coupling agents. This would yield an N-acylsulfonamide derivative, which maintains an acidic N-H proton.

Table 3: Physicochemical Properties of Carboxylic Acid and Common Bioisosteres

| Functional Group | Approximate pKa | Geometry | Key Features | Reference |

| Carboxylic Acid | 4–5 | Planar | Anionic at physiological pH, H-bond donor/acceptor | semanticscholar.org |

| 1H-Tetrazole | 4.5–4.9 | Planar | Anionic at physiological pH, metabolically stable | nih.govdrughunter.commdpi.com |

| Thioamide | (Amide is basic) | Planar | H-bond donor/acceptor, increased lipophilicity vs. amide | nih.gov |

| Acyl Sulfonamide | 4–5 | Tetrahedral (S) | Anionic, H-bond donor/acceptor, metabolically stable | semanticscholar.orgnih.govdrughunter.com |

Formation of Amide and Ester Derivatives

The carboxylic acid functional group of this compound is a primary site for chemical modification, readily undergoing reactions to form amide and ester derivatives. These transformations are fundamental in medicinal chemistry for altering a molecule's physicochemical properties.

Amide Formation: The synthesis of amides from pyrazine-2-carboxylic acids is a well-established process, typically achieved by coupling the carboxylic acid with a primary or secondary amine. nih.gov This reaction often requires an activating agent or coupling reagent to facilitate the formation of the amide bond. Common methods involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, pyrazine mono-carboxylic acid can be treated with thionyl chloride to produce the corresponding acid chloride, which then readily reacts with an amine, like mono-ethylamine, to yield the N-ethylamide derivative. google.com

Modern synthetic protocols frequently employ coupling reagents that enable direct amide formation from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride. rjpbcs.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), dicyclohexylcarbodiimide (B1669883) (DCC), and propylphosphonic anhydride (B1165640) (T3P®) are widely used for this purpose. rjpbcs.comnih.gov The use of T3P® is particularly advantageous as it often results in high yields, minimal side products, and easy purification. rjpbcs.comsigmaaldrich.com

Ester Formation: Esterification of pyrazine-2-carboxylic acids can be accomplished through several routes. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.org Another approach involves the reaction of a carboxylate anion with an alkyl halide. libretexts.org For industrial applications, pyrazine-2-carboxylic acid esters, such as the isobutyl or isopropyl esters, can be synthesized by reacting pyrazine monocarboxylic acid with the corresponding alcohol in the presence of an acid catalyst. google.com These ester derivatives are often liquids, which allows for purification by distillation, and can serve as intermediates for other derivatives, such as pyrazinamide. google.com A patent describes the synthesis of pyrazine mono-carboxylic acid methyl ester, which can then be converted to other derivatives. google.com

Table 1: Examples of Amide and Ester Formation Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Pyrazine mono-carboxylic acid | 1. Thionyl chloride; 2. Mono-ethylamine | Amide | google.com |

| Substituted pyrazine-2-carboxylic acids | Piperazines, T3P® | Amide | rjpbcs.com |

| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Amide | nih.govresearchgate.net |

| Pyrazine-2-carboxylic acid | Alcohols, Acid catalyst | Ester | google.com |

Incorporation into Polycyclic and Heterocyclic Systems

The pyrazine ring of this compound can serve as a scaffold for the construction of more complex fused ring systems. These reactions are crucial for creating novel molecular architectures with potential applications in materials science and pharmaceuticals.

Pyrazine derivatives are key components in the synthesis of various polycyclic and heterocyclic structures, including pteridines, phenazines, and quinoxalines. slideshare.netdoi.org The general strategy often involves the condensation of a substituted pyrazine with another cyclic or acyclic precursor. For example, the classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine. researchgate.net This fundamental reaction pathway can be adapted to incorporate the this compound core into larger systems.

Cyclization reactions are instrumental in forming new heterocyclic rings attached to the pyrazine core. One notable example is the formation of 2-pyrazolines through a one-pot condensation and 6π-electrocyclization of hydrazines with α,β-unsaturated ketones, a reaction catalyzed by a chiral Brønsted acid. nih.gov While this specific example does not start from a pyrazine derivative, the principle of cyclization can be applied to derivatives of this compound to generate novel fused heterocyclic systems. For instance, functional groups on the pyrazine ring or on the ethylamino substituent could be chemically manipulated to participate in intramolecular cyclization reactions, leading to the formation of new rings.

Reaction Mechanisms and Pathways in the Derivatization of Pyrazine-2-carboxylic acids

Understanding the underlying reaction mechanisms is critical for controlling the outcome of chemical transformations and for designing new synthetic routes. The derivatization of pyrazine-2-carboxylic acids proceeds through several key mechanistic pathways.

Nucleophilic Substitution Mechanisms

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. fiveable.me This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. For example, chloropyrazines readily undergo displacement reactions with various nucleophiles like methoxide, hydroxide, and fluoride. rsc.org In the context of this compound, if a leaving group were present at another position on the ring, it could be displaced by a nucleophile.

The derivatization of the carboxylic acid group itself proceeds via nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated form. The reaction with thionyl chloride, for example, converts the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group, facilitating attack by a chloride ion to form the acid chloride. libretexts.org

Coupling Reactions and Reagent Selection (e.g., Propyl Phosphonic Anhydride)

Coupling reagents are essential for efficiently forming amide and ester bonds from carboxylic acids under mild conditions. scientificlabs.co.uk Propylphosphonic anhydride (T3P®) is a highly effective coupling agent for this purpose. sigmaaldrich.comsigmaaldrich.com

The mechanism of T3P®-mediated amide bond formation involves the activation of the carboxylic acid. rjpbcs.com T3P® reacts with the carboxylic acid to form a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine. The amine attacks the carbonyl carbon of the activated carboxyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the phosphonic acid byproduct and yields the desired amide. rjpbcs.com A key advantage of T3P® is that the byproducts are water-soluble, simplifying the purification of the final product. sigmaaldrich.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Propylphosphonic anhydride | T3P® | High reactivity, water-soluble byproducts, low epimerization | rjpbcs.comscientificlabs.co.uk |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble carbodiimide | rjpbcs.com |

| Dicyclohexylcarbodiimide | DCC | Forms a urea (B33335) precipitate | rjpbcs.com |

Cyclization and Ring-Forming Reactions

The formation of new rings involving the pyrazine nucleus often proceeds through condensation and subsequent cyclization reactions. The synthesis of pyrazine rings themselves can be achieved through the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which first form a 1,2-dihydropyrazine intermediate that can be oxidized. researchgate.net

A more complex example is the catalytic enantioselective 6π-electrocyclization used to form N-aryl 2-pyrazolines. nih.gov This reaction involves the acid-catalyzed condensation of a hydrazine (B178648) with an α,β-unsaturated ketone to form a hydrazone. This intermediate then undergoes a 6π-electrocyclization, a type of pericyclic reaction, to form the pyrazoline ring. nih.gov The application of such principles to suitably functionalized derivatives of this compound could pave the way for novel heterocyclic systems.

General Chemical Reactivity of this compound and its Analogues

The chemical reactivity of this compound is dictated by the interplay of its three key components: the pyrazine ring, the ethylamino group, and the carboxylic acid group.

The Pyrazine Ring : As a six-membered aromatic heterocycle with two nitrogen atoms, pyrazine is weakly basic. slideshare.net The nitrogen atoms withdraw electron density from the ring, making it electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609), but more susceptible to nucleophilic attack. slideshare.netfiveable.me

The Ethylamino Group : This is an electron-donating group (activating group) attached to the pyrazine ring. It increases the electron density of the ring, particularly at the ortho and para positions, potentially facilitating electrophilic substitution if conditions are suitable.

The Carboxylic Acid Group : This is an electron-withdrawing group (deactivating group). It decreases the electron density of the pyrazine ring, making it even more electron-deficient. This group is the primary site for derivatization through reactions like amidation and esterification. libretexts.org

Oxidation Reactions

The oxidation of this compound can theoretically occur at several sites: the pyrazine ring nitrogen atoms, the ethylamino group, or through oxidative degradation of the molecule. The presence of the electron-donating ethylamino group is expected to activate the pyrazine ring towards electrophilic attack, including oxidation, while the electron-withdrawing carboxylic acid group would have a deactivating effect.

Common oxidizing agents for the N-oxidation of pyrazine derivatives include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, sometimes in the presence of a catalyst. nih.govacs.orgnih.govenggnagar.commdpi.com For instance, pyrazine itself can be oxidized to pyrazine-N-oxide. acs.org The reaction of substituted pyrazines with trifluoroperacetic acid has been shown to produce di-N-oxides. Given the electronic profile of this compound, oxidation would likely lead to the formation of the corresponding N-oxides. The position of N-oxidation would be directed by the combined electronic effects of the substituents.

Furthermore, the ethylamino side chain could also be susceptible to oxidation. N-substituted amines can be oxidized to various products, including amides, although this typically requires specific catalytic systems. commonorganicchemistry.com It is also plausible that under harsh oxidative conditions, the pyrazine ring could undergo cleavage. For example, the oxidation of quinoxaline (B1680401) with potassium permanganate leads to the formation of 2,3-pyrazinedicarboxylic acid, demonstrating the cleavage of a fused benzene ring to form carboxylic acid groups on the pyrazine ring. nih.gov

Reduction Reactions

The reduction of this compound can target either the pyrazine ring or the carboxylic acid functional group.

The catalytic hydrogenation of pyrazines is a known method to produce piperazines. acs.org This transformation typically employs catalysts such as Raney nickel, palladium, or rhodium under hydrogen pressure. acs.org Applying this to this compound would be expected to yield 6-(ethylamino)piperazine-2-carboxylic acid. The specific conditions, such as catalyst choice, temperature, and pressure, would be crucial in achieving this selective reduction without affecting the carboxylic acid group. Catalytic transfer hydrogenation represents an alternative, often milder, method for such reductions. rsc.orgyoutube.com

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, the use of such strong, non-selective reagents might also lead to the reduction of the pyrazine ring. Milder and more selective reagents or protection strategies for the pyrazine ring might be necessary to achieve the selective reduction of the carboxylic acid to the corresponding alcohol, (6-(ethylamino)pyrazin-2-yl)methanol.

Interconversion between Carboxylic Acid Derivatives (e.g., Esters, Amides)

The carboxylic acid functional group of this compound is readily converted into its ester and amide derivatives. These transformations are fundamental in modifying the compound's physicochemical properties and for the synthesis of new chemical entities.

The synthesis of amides from this compound can be achieved through several standard methods. A common approach involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. For instance, 3-aminopyrazine-2-carboxylic acid has been successfully converted to its corresponding anilide using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent in dimethyl sulfoxide (B87167) (DMSO). Another prevalent method is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, which is then reacted with the desired amine. mdpi.com

Esterification of pyrazine-2-carboxylic acid derivatives can be accomplished through methods such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid chloride can be reacted with an alcohol to yield the corresponding ester.

The following table summarizes representative conditions for the synthesis of amides and esters from related pyrazine-2-carboxylic acids, which are applicable to this compound.

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield (%) | Reference |

| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | Aniline | DMSO | N-Phenyl-3-aminopyrazine-2-carboxamide | 53.2 | |

| 3-Aminopyrazine-2-carboxylic acid | Thionyl chloride | Methanol | - | Methyl 3-aminopyrazine-2-carboxylate | 66.7 | |

| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride | Substituted anilines | Pyridine (B92270)/Acetone | Substituted N-aryl-6-chloropyrazine-2-carboxamides | - | mdpi.comresearchgate.net |

| Pyrazine-2-carboxylic acid | - | Hydrazine hydrate | - | Pyrazine-2-carboxylic acid hydrazide | Good | minia.edu.eg |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of these vibrations are dependent on the bond strengths and the masses of the constituent atoms, providing a unique "fingerprint" of the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is anticipated to be dominated by several key vibrations. The carboxylic acid O-H stretch is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is typically a strong, sharp absorption between 1760 and 1690 cm⁻¹. rsc.org The presence of the ethylamino group should give rise to an N-H stretching vibration, likely observable around 3350-3310 cm⁻¹. Aromatic C-H stretching vibrations of the pyrazine (B50134) ring are expected just above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the pyrazine ring would likely appear in the 1600-1400 cm⁻¹ region. nist.gov The C-N stretching of the ethylamino group is anticipated in the 1340-1250 cm⁻¹ range.

Expected FTIR Absorption Bands for 6-(Ethylamino)pyrazine-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Amino Group | N-H Stretch | 3350 - 3310 | Medium |

| Pyrazine Ring | Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Pyrazine Ring | C=N and C=C Stretch | 1600 - 1400 | Medium to Strong |

| Ethyl Group | Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ethylamino Group | C-N Stretch | 1340 - 1250 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. Specific Raman spectroscopic data for this compound is not prevalent in public literature. However, based on the analysis of similar organic acids, certain characteristic signals can be anticipated. researchgate.net

Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Pyrazine Ring | Ring Breathing/Stretching | 1600 - 1500 | Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1640 | Medium |

| Ethyl Group | C-C Stretch | 950 - 800 | Medium |

| Pyrazine Ring | Ring Deformation | 1200 - 1000 | Medium |

| Various | C-H Bending | 1450 - 1300 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. While a specific, experimentally verified ¹H NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from analogous compounds such as substituted pyrazine-2-carboxylic acids. uni.luchemicalbook.com

The two protons on the pyrazine ring are expected to appear as distinct singlets or doublets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The N-H proton of the ethylamino group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet, often at a higher chemical shift value.

Predicted ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | 8.5 - 8.8 | Singlet/Doublet | 1H |

| Pyrazine-H | 8.2 - 8.5 | Singlet/Doublet | 1H |

| -NH- | Variable (e.g., 7.0 - 8.0) | Broad Singlet | 1H |

| -CH₂- (Ethyl) | ~3.5 | Quartet | 2H |

| -CH₃ (Ethyl) | ~1.3 | Triplet | 3H |

| -COOH | > 10 | Broad Singlet | 1H |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. As with other spectroscopic data for this compound, specific experimental values are not readily found. However, expected chemical shifts can be estimated by comparison with data for pyrazine and its derivatives. uni.luspectrabase.comwisc.edu

The carbon of the carboxylic acid group (C=O) is anticipated to have the highest chemical shift, typically in the range of δ 160-170 ppm. The carbons of the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group. The two carbons of the ethyl group will be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -COOH | 165 - 170 |

| Pyrazine C-2 (attached to COOH) | 145 - 150 |

| Pyrazine C-6 (attached to NH) | 155 - 160 |

| Pyrazine C-3 | 135 - 140 |

| Pyrazine C-5 | 130 - 135 |

| -CH₂- (Ethyl) | 40 - 45 |

| -CH₃ (Ethyl) | 14 - 18 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to determine the through-space proximity of atoms, a suite of advanced two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons of the pyrazine ring by observing their correlations with nearby protons. For example, the carboxylic carbon should show a correlation to the proton on C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. NOESY would be instrumental in confirming the substitution pattern on the pyrazine ring by observing the spatial proximity between the ethylamino group protons and the adjacent pyrazine proton.

Through the systematic application of these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable tool for verifying the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule with high precision, which in turn confirms its elemental formula (C₇H₉N₃O₂). By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound, the monoisotopic mass is calculated to be 167.06947 Da. uni.lu Experimental HRMS analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts. The technique is crucial in synthetic chemistry for verifying the identity of newly prepared compounds and is a standard method for the characterization of pyrazine derivatives. minia.edu.eg

Table 1: Predicted HRMS Adducts for this compound (C₇H₉N₃O₂) uni.lu This interactive table displays the predicted mass-to-charge ratios (m/z) for various adducts of the title compound as calculated by computational models.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 168.07675 |

| [M+Na]⁺ | 190.05869 |

| [M-H]⁻ | 166.06219 |

| [M+NH₄]⁺ | 185.10329 |

| [M+K]⁺ | 206.03263 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used for the analysis and quantification of pyrazines and their derivatives in various matrices. nih.gov For this compound, an LC method, typically using a reversed-phase column (e.g., C18), would first separate the compound from any impurities, starting materials, or byproducts. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. LC-MS is particularly valuable for monitoring reaction progress and assessing the purity of the final product. Chemical suppliers often provide LC-MS data as part of their quality control for related pyrazine carboxylic acid compounds. bldpharm.comamadischem.comamadischem.com

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction techniques are the most powerful methods for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

For a definitive solid-state structure, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. This technique requires growing a suitable single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule and its arrangement in the crystal lattice. Studies on closely related pyrazine derivatives, such as 3-aminopyrazine-2-carboxylic acid and various pyrazine-2-carboxylate (B1225951) complexes, have successfully used SC-XRD to elucidate their molecular structures. researchgate.netresearchgate.net These analyses reveal critical details about the planarity of the pyrazine ring, the conformation of the carboxylic acid and ethylamino substituents, and the hydrogen-bonding networks that stabilize the crystal packing. mdpi.comnih.govnih.gov For instance, in 3-aminopyrazine-2-carboxylic acid, molecules are held together by hydrogen bonds between the carboxylic oxygens and the heteroring nitrogens of adjacent molecules, forming two-dimensional layers. researchgate.net

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of a bulk polycrystalline sample. The technique provides a characteristic diffraction pattern, or "fingerprint," which can be used to identify the crystalline phase of the material and assess its purity. PXRD is also instrumental in studying polymorphism—the ability of a compound to exist in multiple crystal forms—and in monitoring solid-state transformations, such as dehydration, which has been observed in related pyrazine dicarboxylate compounds. researchgate.net

The data from single-crystal X-ray diffraction allows for the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. A survey of published crystal structures for pyrazine carboxylic acids and their derivatives shows a strong prevalence for the monoclinic crystal system. researchgate.netresearchgate.netmdpi.comnih.govnih.govnih.gov Common space groups reported for these types of compounds include P2₁/c, C2/c, and P2₁/n. researchgate.netresearchgate.netnih.govnih.gov For example, the closely related 3-aminopyrazine-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The determination of these crystallographic parameters is fundamental to understanding the packing efficiency and intermolecular forces governing the solid-state architecture of the compound.

Table 2: Examples of Crystal Systems and Space Groups for Related Pyrazine Derivatives This interactive table summarizes crystallographic data from single-crystal X-ray diffraction studies on compounds structurally related to this compound, highlighting common crystal systems and space groups.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | Monoclinic | P2₁/c | researchgate.net |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | nih.gov |

| Pyrazine-2,5-dicarboxamide Derivative (I) | Monoclinic | P2₁/c | nih.gov |

| Bis-(pyrazine-2-carboxylato) nickel(II) Complex (1) | Monoclinic | P2₁/c | researchgate.net |

| Bis-(pyrazine-2-carboxylato) nickel(II) Complex (3) | Monoclinic | C2/c | researchgate.net |

| Thiazolo-Pyridine Dicarboxylic Acid Derivative (2) | Monoclinic | P2₁/c | nih.gov |

| 2-Cyanoguanidinophenytoin Derivative (6) | Monoclinic | C2/c | nih.gov |

Computational Chemistry and Theoretical Studies of 6 Ethylamino Pyrazine 2 Carboxylic Acid

Molecular Modeling and Simulation

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in elucidating the binding mechanisms of potential drug candidates.

Molecular docking studies on pyrazine-2-carboxylic acid derivatives have explored their interactions with several key enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycobacterial fatty acid synthesis pathway. Docking studies performed on pyrazine-2-carboxylic acid derivatives with the Mtb InhA protein (PDB ID: 4DRE) have been used to predict binding interactions. researchgate.netsemanticscholar.org These studies help in understanding how modifications to the pyrazine (B50134) core, such as the addition of an ethylamino group, might influence binding within the active site. researchgate.netsemanticscholar.org For instance, the interaction of various derivatives has been shown to involve hydrogen bonding and π-π stacking, which are critical for stabilizing the ligand-protein complex. researchgate.net

Mycobacterium tuberculosis PanD: Recent research has identified the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A, as a target of pyrazinoic acid (POA), the active form of the frontline anti-TB drug pyrazinamide. nih.gov Structure-based design of POA analogs, including those with alkylamino substitutions at the 6-position, has been guided by the crystal structure of PanD bound to POA. nih.gov These studies aim to improve potency and overcome resistance. nih.gov

Mycobacterium tuberculosis GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for antimicrobial agents as it is a key enzyme in the hexosamine biosynthesis pathway, which is essential for cell wall formation. nih.govnih.gov Docking studies of various pyrazine-2-carboxylic acid derivatives with GlcN-6-P synthase have been performed to predict binding energy and interactions. researchgate.net These studies suggest that amino acid residues such as Gly348, Thr355, and Ser401 in the active site play a crucial role in the inhibition of the enzyme. researchgate.net The binding of inhibitors to the glutamine-binding domain of the enzyme is a key area of investigation. nih.gov

Mycobacterium tuberculosis DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.govnih.gov It is a major target for new anti-TB drugs. nih.gov Molecular docking of pyrazinoic acid derivatives into the DprE1 active site has been performed to investigate their binding modes. nih.gov These in silico experiments suggest that modifications to the linker connecting aromatic parts of the molecule can influence binding without negatively impacting it. nih.gov Covalent docking studies on other DprE1 inhibitors have shown interactions with key residues like CYS387. nih.gov

Predicting the binding mode and affinity (e.g., binding energy) is a primary goal of molecular docking. For pyrazine-2-carboxylic acid derivatives, these predictions provide insights into their potential efficacy as enzyme inhibitors.

Docking studies on various heterocyclic compounds, including pyrazine derivatives, against different microbial protein targets have yielded data on binding affinities, often expressed in kcal/mol. researchgate.netnih.gov For example, in a study on pyrazine-2-carboxylic acid derivatives targeting Mtb InhA, one derivative showed a low rerank score of -86.4047 kcal/mol, suggesting strong potential binding. researchgate.netsemanticscholar.org Similarly, docking of inhibitors against DprE1 has yielded covalent docking scores as low as -15.7 kcal/mol, indicating a strong binding affinity attributed to hydrogen bonds with active site residues. nih.gov

The following table summarizes representative binding affinity data and key interacting residues for pyrazine derivatives and related compounds with various Mtb targets from different studies.

| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| InhA | Pyrazine-2-carboxylic acid derivative | -86.4047 (Rerank Score) | Not specified |

| DprE1 | PubChem-155-924-621 | -15.7 | TRP17, GLN334, ASP389 |

| DprE1 | PubChem-127-032-794 | -14.7 | Not specified |

| GlcN-6-P synthase | Pyrazine derivative with azetidine-2-one | -13.06 | Gly99, Trp74 |

| GlcN-6-P synthase | Pyrazine derivative with imidazoline-4-one | -15.76 | Gly99, Trp74 |

This table is illustrative and compiles data from studies on various pyrazine derivatives to show the range of predicted affinities.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For ligand-protein complexes, MD simulations can validate the stability of binding poses predicted by molecular docking and provide insights into the conformational changes that occur upon ligand binding. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds. SAR examines how changes in a molecule's structure affect its biological activity, while QSAR attempts to correlate these properties quantitatively. nih.govscribd.com

SAR studies on pyrazinoic acid (POA) and its analogs have established several key structural requirements for antimycobacterial activity. nih.gov

The Carboxylic Acid Group: The carboxylic acid at the C2 position is essential for the biological activity of POA analogs. nih.gov Studies have shown that replacing this group, even with conservative bioisosteres, leads to a loss of activity, confirming its critical role in target binding. nih.gov

The Pyrazine Ring: The arrangement of heteroatoms in the pyrazine ring is considered optimal for potent antimycobacterial activity when compared to other ring isosteres like pyridazine (B1198779) and pyrimidine. nih.gov

Substitutions on the Ring: The introduction of substituents on the pyrazine ring significantly modulates activity. Specifically, alkylamino group substitutions at the 6-position (as in 6-(ethylamino)pyrazine-2-carboxylic acid) have been investigated. nih.gov Studies on related analogs with substitutions at the 3 and 5 positions have shown that such modifications can lead to compounds that are 5- to 10-fold more potent than the parent compound, POA. nih.gov The lipophilicity introduced by these substituents is an important factor, as it affects the molecule's ability to penetrate the lipid-rich mycobacterial cell wall. nih.gov

The general findings from SAR studies on pyrazine-based compounds are summarized below.

| Structural Feature | Impact on Biological Activity |

| Carboxylic Acid at C2 | Essential for activity; replacement leads to inactive compounds. nih.gov |

| Pyrazine Ring Nitrogen | A nitrogen atom ortho to the carboxylic acid is associated with the best activity. nih.gov |

| Alkylamino Substitution | Substitutions at positions 3, 5, and 6 can significantly increase potency compared to the unsubstituted parent compound. nih.gov |

| Esterification of Carboxylic Acid | Creates prodrugs with increased lipophilicity, which may enhance cell penetration. nih.gov |

Pharmacophore modeling is a powerful ligand-based drug design approach. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. youtube.com

For a series of active compounds like pyrazine-2-carboxylic acid derivatives, a pharmacophore model can be generated based on their common structural features and associated biological activities. nih.gov This model then serves as a 3D query to screen large chemical databases for novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govyoutube.com

While a specific pharmacophore model derived directly from this compound is not documented, the principles of ligand-based design are directly applicable. nih.gov The key features would likely include:

A hydrogen bond acceptor (the carboxylic acid).

A hydrogen bond donor (the ethylamino group).

An aromatic ring system (the pyrazine core).

These features, positioned correctly in 3D space, would constitute a pharmacophore model for designing new inhibitors targeting enzymes like PanD or DprE1. nih.govnih.gov This approach allows for "lead hopping" to discover new chemical scaffolds with potentially improved properties. youtube.com

In Silico Design of Novel Analogues

The in silico design of novel analogues of this compound is a crucial step in the exploration of its therapeutic potential. By employing computational methods, researchers can predict the biological activity of newly designed molecules, thereby prioritizing the synthesis of compounds with the highest probability of success. This approach saves significant time and resources in the drug discovery pipeline. The primary strategies for the design of novel analogues revolve around modifying the core structure of this compound to enhance its interaction with biological targets, improve its pharmacokinetic profile, and increase its efficacy.

Key computational techniques employed in the design of novel analogues include molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling. These methods allow for a systematic exploration of the chemical space around the parent molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in designing novel analogues of this compound by simulating their interaction with potential biological targets. For instance, in the context of antitubercular drug design, derivatives of the closely related pyrazine-2-carboxylic acid have been docked into the active site of the Mycobacterium tuberculosis InhA protein. nih.govresearchgate.netresearchgate.net

In a representative study, a series of pyrazine-2-carboxylic acid derivatives were synthesized and their binding interactions with the M. tuberculosis InhA protein (PDB ID: 4DRE) were evaluated using molecular docking. nih.govresearchgate.net The docking results, including the MolDock score and hydrogen bond interactions, provide insights into the binding affinity of the designed analogues.

| Compound | MolDock Score (kcal/mol) | Hydrogen Bond Interactions | Interacting Residues |

| Derivative 1a | -105.33 | 2 | TYR158 |

| Derivative 1b | -90.72 | 1 | TYR158 |

| Derivative 1c | -86.40 | 3 | GLY14, PHE41, TYR158 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data from such docking studies can guide the rational design of new analogues of this compound. For example, modifications to the ethylamino group or the carboxylic acid moiety could be explored to optimize interactions with key residues in a target protein's active site. The goal is to design molecules with improved binding energies and more extensive hydrogen bond networks, which are often correlated with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of newly designed, unsynthesized analogues can be predicted.

For a series of substituted amides of pyrazine-2-carboxylic acids, QSAR studies have been conducted to understand their cytotoxic activities. nih.gov These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR).

A hypothetical QSAR study for analogues of this compound might explore how variations in the substituents on the pyrazine ring affect a particular biological activity. The resulting QSAR equation would allow for the prediction of the activity of novel analogues based on their structural features.

Pharmacophore Modeling

Pharmacophore modeling is another valuable tool in the in silico design of novel analogues. A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By identifying the pharmacophoric features of this compound and its active analogues, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that possess the desired features.

The design of novel analogues of this compound is an iterative process that combines these computational approaches with synthetic chemistry and biological testing. The insights gained from in silico studies provide a rational basis for the structural modification of the lead compound, ultimately accelerating the discovery of new and more potent therapeutic agents.

Investigation of Biological Activity Mechanisms for 6 Ethylamino Pyrazine 2 Carboxylic Acid and Analogues Non Clinical Focus

Antimycobacterial Activity Mechanisms

The antimycobacterial effects of pyrazine-2-carboxylic acid derivatives are multifaceted, involving specific enzyme inhibition, targeted protein degradation, and influences of molecular properties like lipophilicity.

Action against Mycobacterium tuberculosis (Mtb) and Related Species (M. kansasii, M. avium)

While direct studies on 6-(Ethylamino)pyrazine-2-carboxylic acid are limited, research on analogous 6-substituted pyrazine-2-carboxamides provides significant insights. A study on 6-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated that the antimycobacterial activity against M. tuberculosis H37Rv generally increased with the lengthening of the alkyl chain attached to the amino group at the 6-position. nih.gov This trend culminated in compounds with a heptylamino substituent, which showed a minimum inhibitory concentration (MIC) of 5-10 μM. nih.gov Conversely, modifications to the alkyl chain, such as the inclusion of a terminal methoxy (B1213986) or hydroxy group, or the use of phenylalkylamino groups, resulted in a loss of activity. nih.gov The most potent of these analogues, those with hexyl- to octylamino substitutions, also showed activity against drug-resistant strains of M. tuberculosis comparable to the reference drug isoniazid. nih.gov

However, none of the tested 6-alkylamino-N-phenylpyrazine-2-carboxamides were active against M. avium. nih.gov This highlights a degree of species-specificity in the action of these compounds. The natural resistance of some mycobacterial species, like M. kansasii, to PZA has been linked to reduced pyrazinamidase activity, the enzyme required to convert the prodrug to its active POA form. nih.gov For POA and its derivatives to be effective, they must bypass this activation step. Esters of POA have been shown to exhibit broad-spectrum in vitro activity against M. avium and M. kansasii, suggesting that direct administration of POA derivatives can be a viable strategy against these otherwise resistant species.

Role of Pyrazinoic Acid (POA) and its Derivatives in Target Protein Degradation (e.g., PanD)

A key mechanism of action for POA, the parent compound of this compound, involves the targeted degradation of a crucial mycobacterial protein. Genetic, metabolomic, and biophysical analyses have shown that POA interrupts the biosynthesis of coenzyme A by binding to the aspartate decarboxylase, PanD. nih.gov Rather than simply inhibiting the enzyme's function, the binding of POA to PanD triggers the degradation of the PanD protein by the caseinolytic protease ClpC1-ClpP. nih.gov This mode of action, acting as a "target degrader," represents a novel antibacterial strategy. nih.gov This mechanism is distinct from traditional enzyme inhibition and provides a basis for the development of next-generation PZA analogues. nih.gov Structural modifications to the POA scaffold, including substitutions at the 6-position, are being explored to enhance this activity and potentially overcome resistance mechanisms.

Influence of Substituent Position and Lipophilicity on Efficacy

Studies on various substituted pyrazine-2-carboxylic acid amides have shown that lipophilicity plays a key role in their activity. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, a highly lipophilic compound, demonstrated the highest antituberculotic activity in its series against M. tuberculosis.

Structure-activity relationship (SAR) studies of POA analogues have revealed that substitutions at the 3-, 5-, and 6-positions significantly impact activity. For instance, alkylamino group substitutions at the 3- and 5-positions of POA were found to be up to 5 to 10-fold more potent than POA itself. In contrast, a 6-amino substituent on POA resulted in reduced activity compared to other substituents like chloro, methoxy, and methyl at the same position. However, as seen in 6-alkylamino-N-phenylpyrazine-2-carboxamides, extending the alkyl chain of the amino group at the 6-position can enhance activity, suggesting a complex interplay between the substituent's nature and its position. nih.gov The carboxylic acid moiety is also considered essential for the activity of POA analogues.

General Antimicrobial Activity Mechanisms

Beyond their antimycobacterial properties, some pyrazine (B50134) derivatives have shown broader antimicrobial activity.

Antibacterial Mechanisms against Gram-Positive Bacteria (e.g., S. aureus, B. subtilis)

The investigation of pyrazine derivatives has extended to their effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study on 3-aminopyrazine-2-carboxamides, positional isomers of the 6-amino derivatives, found that some compounds were active against staphylococcal strains. nih.gov Specifically, phenyl derivatives showed activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The activity of alkyl derivatives in this series increased with the length of the carbon side chain. nih.gov

Similarly, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally closer to the title compound, exhibited activity against Gram-positive bacteria, including MRSA, with the best-performing compound having an MIC of 7.8 μM. nih.gov However, these compounds were inactive against Gram-negative bacteria. nih.gov

In a separate study, various pyrazine-2-carboxylic acid derivatives were synthesized and tested against a panel of microbes. One compound, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed potent inhibitory activity against all tested pathogenic strains, including B. subtilis with an MIC of 25 µg/mL and S. aureus with an MIC of 6.25 µg/mL. While these studies are on related but different structures, they suggest that the pyrazine-2-carboxylic acid scaffold holds potential for broader antibacterial activity, likely through mechanisms that are still under investigation but may involve targets analogous to those in mycobacteria.

Antibacterial Mechanisms against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)

While specific mechanistic studies on this compound against Gram-negative bacteria are not extensively detailed in the reviewed literature, the broader class of pyrazine derivatives has demonstrated antibacterial activity. researchgate.nettandfonline.comrjpbcs.com The proposed mechanisms of action for pyrazine compounds against bacteria often involve the disruption of essential cellular processes.

One potential mechanism is the inhibition of crucial enzymes necessary for bacterial survival. For instance, some piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid have been predicted to inhibit GlcN-6-P synthase, an enzyme involved in the synthesis of the bacterial cell wall precursor. rjpbcs.com The disruption of the cell wall can lead to increased membrane permeability and ultimately cell death. nih.gov This is supported by observations that some antibacterial agents cause damage to the cell wall and membrane integrity. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) has been identified as a potential antibacterial mechanism for some compounds. nih.gov An increase in intracellular ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately inducing apoptosis. nih.gov The effectiveness of antibacterial agents can also be attributed to their ability to depolarize the cell membrane, disrupting the essential electrochemical gradient. nih.gov

It is important to note that the antibacterial activity of pyrazine derivatives can be significantly influenced by the nature and position of substituents on the pyrazine ring.

Antifungal Mechanisms (e.g., C. albicans)

Derivatives of pyrazine-2-carboxylic acid have shown promise as antifungal agents, with activity reported against various fungal species, including Candida albicans. rjpbcs.comresearchgate.netnih.govmdpi.com The primary mechanism of antifungal action for many of these compounds appears to be the disruption of the fungal cell membrane. mdpi.com

A key target in the fungal cell membrane is ergosterol (B1671047), a sterol essential for maintaining membrane integrity and fluidity. mdpi.com Some antifungal agents work by inhibiting the biosynthesis of ergosterol, leading to a compromised cell membrane and ultimately fungal cell death. mdpi.com The inhibition of ergosterol synthesis can also affect the activity of membrane-associated enzymes. mdpi.com

Another proposed mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. researchgate.net Some pyrazine-containing hybrid molecules have demonstrated the ability to inhibit the formation of germ tubes and the adhesion of C. albicans to epithelial cells, which are crucial steps in the infection process. mdpi.com

The antifungal efficacy of pyrazine derivatives is often correlated with their lipophilicity, which influences their ability to penetrate the fungal cell membrane. researchgate.net

**Table 1: Antifungal Activity of Selected Pyrazine Derivatives against *Candida albicans***

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | 3.125 | rjpbcs.com |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | 3.125 | rjpbcs.com |

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Good activity | mdpi.com |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Good activity | mdpi.com |

Photosynthesis Inhibition Mechanisms

Certain pyrazine derivatives have been identified as inhibitors of photosynthesis, a process vital for plant and cyanobacterial growth. nih.govnih.govresearchgate.net

Interaction with Photosystem II (PSII) Components (e.g., Tyrosine Radicals TyrZ and TyrD)

The primary target for many photosynthesis-inhibiting herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. nih.govresearchgate.net PSII utilizes light energy to split water molecules, releasing electrons, protons, and oxygen. The D1 and D2 proteins are core components of the PSII reaction center. ebi.ac.uk A crucial amino acid residue, Tyrosine Z (TyrZ), plays a vital role in transferring electrons from the oxygen-evolving complex to the reaction center chlorophyll, P680+. researchgate.net

While direct interaction studies with this compound are not available, the general mechanism for this class of inhibitors involves binding to the D1 protein of PSII. This binding event can interfere with the function of key components like the tyrosine radicals TyrZ and TyrD, which are essential for the electron transfer process.

Disruption of Photosynthetic Electron Transport

The binding of pyrazine-based inhibitors to the D1 protein of PSII effectively blocks the photosynthetic electron transport chain. nih.govresearchgate.netnih.gov Specifically, these inhibitors often compete with the native plastoquinone (B1678516) (QB) for its binding site on the D1 protein. nih.govresearchgate.net By occupying the QB binding site, the inhibitors prevent the transfer of electrons from the primary quinone acceptor (QA) to QB. nih.govresearchgate.net

This blockage of electron flow leads to a buildup of reduced QA and prevents the re-oxidation of the primary electron donor P680+. Consequently, the entire process of linear electron transport from water to NADP+ is halted, leading to an inhibition of CO2 fixation and the production of ATP and NADPH, which are essential for plant growth. The disruption of electron transport is a common mechanism for many classes of herbicides. nih.govresearchgate.net

Table 2: Photosynthesis-Inhibiting Activity of Selected Pyrazine Derivatives

| Compound | IC50 (µmol/L) for PET Inhibition in Spinach Chloroplasts | Reference |

|---|---|---|

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | - | nih.gov |

| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | - | nih.gov |

Enzyme Inhibition Studies

Mechanism of α-Amylase Inhibition

While there is no specific research available on the α-amylase inhibitory activity of this compound, studies on other carboxylic acid derivatives have shed light on the potential mechanisms of inhibition. nih.govnih.govresearchgate.net α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. nih.gov

Inhibition of α-amylase by carboxylic acid derivatives can occur through various interactions with the enzyme's active site. nih.gov Molecular docking studies with other carboxylic acids suggest that these compounds can bind to key amino acid residues within the active site of α-amylase, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. nih.gov This inhibition can suppress the growth of certain fungi, like Aspergillus flavus, that rely on α-amylase for nutrient acquisition. nih.gov

Binding Site Characterization and Modulatory Effects

The binding site for NNRTI compounds, including various heterocyclic structures related to pyrazines, is a well-characterized hydrophobic pocket within the HIV-1 reverse transcriptase enzyme. nih.govnih.gov This non-competitive inhibitor binding site is located approximately 10 Å away from the catalytic active site in the "palm" domain of the p66 subunit. nih.gov

Crystallographic studies with inhibitors like Nevirapine have revealed specific interactions within this pocket. The inhibitor makes contact with the side chains of key amino acid residues, notably Tyr-181 and Tyr-188. nih.gov The binding of the inhibitor in this pocket modulates the enzyme's activity by inducing a conformational change that affects the flexibility and positioning of critical elements of the active site, such as the "fingers" and "thumb" subdomains. This allosteric modulation disrupts the catalytic process, preventing the proper alignment of the substrate and the catalytic residues required for DNA synthesis. nih.gov The result is a tightly-bound but non-productive enzyme-substrate complex, effectively inhibiting the enzyme's function. nih.govnih.gov

Antioxidant Activity Mechanisms

Pyrazine derivatives have been recognized for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers. tandfonline.comnih.gov The core mechanism involves the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. rjpbcs.comnih.gov

Free Radical Scavenging Mechanisms (e.g., ABTS and DPPH methods)

The antioxidant capacity of pyrazine derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. rjpbcs.comnih.govresearchgate.net

DPPH Radical Scavenging: The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. nih.gov When a pyrazine derivative or another antioxidant is present, it donates a hydrogen atom or an electron to the DPPH• radical. rjpbcs.comnih.gov This process neutralizes the free radical, converting it to its reduced form, DPPH-H. mdpi.com The reduction of the radical leads to a color change from violet to a pale yellow, and the decrease in absorbance is measured spectrophotometrically. nih.govmdpi.com The extent of discoloration is proportional to the scavenging capacity of the compound. nih.gov

ABTS Radical Scavenging: The ABTS assay involves the generation of the ABTS•+ radical cation, which is a blue-green chromophore. The antioxidant compound donates hydrogen atoms or electrons to the ABTS•+ radical, causing it to be neutralized and resulting in a loss of color. nih.gov This decolorization is monitored by measuring the decrease in absorbance. nih.gov This method is versatile as it can measure the antioxidant activity of both hydrophilic and lipophilic compounds. nih.gov

The ability of pyrazine-2-carboxylic acid derivatives to perform this function is linked to their capacity to readily release electron or hydrogen radicals, which in turn stabilizes the reactive DPPH molecule. rjpbcs.com

Structural Features Influencing Antioxidant Capacity

The antioxidant potential of pyrazine derivatives is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies indicate that the type and position of substituents on the pyrazine ring are critical determinants of antioxidant efficacy. researchgate.net

Key structural features that influence antioxidant capacity include:

Electron-Donating Groups: The presence of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, on the pyrazine ring can enhance antioxidant activity. These groups can increase the electron density of the molecule, facilitating the donation of an electron or hydrogen atom to a free radical. The conformational flexibility conferred by certain substituents, like those in piperazine rings when attached to pyrazines, can enhance favorable interactions with macromolecules. rjpbcs.com

Hydrogen-Donating Ability: The antioxidant mechanism is closely tied to the ability of the compound to donate hydrogen radicals. rjpbcs.com The presence of N-H or O-H bonds is often crucial. For related heterocyclic compounds, the arrangement of hydroxyl groups significantly impacts radical scavenging activity, with ortho-dihydroxy structures often exhibiting high potency. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives This interactive table summarizes findings on the antioxidant activity of various pyrazine derivatives from the literature. Click on the headers to sort the data.

| Compound ID | Derivative Class | Assay | Activity Metric | Result | Source |

|---|---|---|---|---|---|

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | DPPH | IC50 | 6.53 µg/mL | rjpbcs.com |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | ABTS | % Inhibition | 88.54% | rjpbcs.com |

| IVd | Pyrazolyl Acylhydrazone | ROS Production Inhibition | IC50 | >10 µM | mdpi.com |

| 11a | Phenylamino Pyrazole | ROS Production Inhibition | IC50 | 12.5 µM | mdpi.com |

Plant Metabolic Regulation

Role as Abiotic Elicitors in Flavonolignan Production

Derivatives of pyrazine-2-carboxylic acid have been identified as effective abiotic elicitors in plant tissue cultures, notably for enhancing the production of secondary metabolites like flavonolignans. nih.govresearchgate.netnih.gov Elicitors are compounds that, when introduced to a plant culture, trigger a defense or stress response, which often leads to an increased synthesis and accumulation of specific phytochemicals. researchgate.net

In in vitro cultures of Silybum marianum (milk thistle), various substituted pyrazinecarboxamides have been shown to significantly increase the yield of flavonolignans, which constitute the hepatoprotective complex known as silymarin (B1681676). nih.govnih.gov For example, studies have investigated compounds such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide. nih.gov The application of these elicitors to callus cultures resulted in a marked increase in the production of specific flavonolignans. A notable finding was the significant, up to 12-fold, increase in silychristin (B192383) production compared to control cultures after 72 hours of elicitation with N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide at a specific concentration. nih.gov

The mechanism is believed to involve the pyrazine derivative acting as a chemical stressor, which stimulates the plant cells' defensive pathways. nih.gov This leads to the enhanced activity of enzymes involved in the biosynthesis of these secondary metabolites. nih.gov The effectiveness of the elicitation depends on several factors, including the specific chemical structure of the pyrazine derivative, its concentration, and the duration of exposure. nih.govnih.gov

Table 2: Effect of Pyrazinecarboxamide Elicitors on Flavonolignan Production in Silybum marianum Cultures This interactive table presents data on the impact of different pyrazine-based elicitors on the production of various flavonolignans.

| Elicitor Compound | Culture Type | Concentration | Exposure Time | Target Metabolite | Production Increase (vs. Control) | Source |

|---|---|---|---|---|---|---|

| N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide | Callus | 2.53 x 10⁻³ mol/L | 72 h | Silychristin | 12-fold | nih.gov |

| 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid | Suspension | 3.71 x 10⁻⁷ mol/L | 72 h | Total Flavonolignans | 893% | researchgate.net |

| N-(5-bromo-2-hydroxyphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Callus | 2.59 x 10⁻⁴ mol/L | 24 h | Total Flavonolignans | 1039% | researchgate.net |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Callus | 3.292 x 10⁻⁴ mol/L | 24-48 h | Silychristin | Most abundant of silymarin complex | nih.gov |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Suspension | 1.159 × 10⁻³ mol/L | 24 h | Silydianin | Max content of 0.11% | nih.govnih.gov |

Effects on Plant Cell Culture Metabolism

While direct research on the effects of this compound on plant cell culture metabolism is not extensively documented in publicly available literature, studies on related pyrazine-2-carboxylic acid derivatives provide insights into their potential metabolic influence. These analogues have been observed to act as abiotic elicitors, stimulating the production of secondary metabolites in plant cell cultures.

One study investigated a series of substituted N-phenylpyrazine-2-carboxamides for their ability to elicit flavonoid accumulation in a callus culture of Ononis arvensis (L.). nih.gov Elicitation is a process where certain compounds trigger defense responses in plant cells, often leading to the synthesis and accumulation of valuable secondary metabolites. The research found that the production of flavonoids was significantly increased by the application of these pyrazine derivatives, with the effect being dependent on the specific substitutions on the pyrazine and phenyl rings. nih.gov For instance, 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was identified as a particularly effective elicitor, causing a nine-fold increase in flavonoid production after a twelve-hour treatment. nih.gov This suggests a mechanism involving the activation of plant defense pathways and the subsequent upregulation of genes involved in secondary metabolite biosynthesis. nih.gov

The following table summarizes the elicitor activity of selected pyrazine-2-carboxamide derivatives on flavonoid production in Ononis arvensis callus culture.

| Compound Name | Concentration (µmol·L⁻¹) | Elicitation Time (hours) | Flavonoid Production Increase (%) |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Not Specified | 12 | ~900 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Not Specified | Not Specified | Data not specified |

Data sourced from a study on substituted N-Phenylpyrazine-2-carboxamides as abiotic elicitors. nih.gov

Furthermore, research on the effects of various pyridine (B92270) and pyrazine carboxylic acid derivatives on the growth of the aquatic plant Lemna paucicostata suggests a potential interference with fundamental metabolic pathways. tandfonline.com The study indicated that these compounds might affect the biosynthesis and metabolism of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular redox reactions and energy metabolism. tandfonline.com Although this study was not conducted on cell cultures, the findings imply that pyrazine carboxylic acid derivatives could modulate primary metabolic processes in plant cells.

Coordination Chemistry and Advanced Material Applications

Metal Complexes of Pyrazine-2-carboxylic Acid Ligands

The ability of pyrazine-2-carboxylic acid and its analogues to coordinate with metal ions through both the nitrogen atom of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate group makes them excellent candidates for the construction of diverse and functional metal-organic architectures.

The synthesis of transition metal complexes with pyrazine-2-carboxylic acid ligands is typically achieved through self-assembly methods in solution, often under hydrothermal conditions or by slow evaporation. The resulting complexes can be discrete mononuclear or polynuclear species, or they can extend into one-, two-, or three-dimensional coordination polymers.

Cobalt(II) Complexes: Mononuclear Co(II) complexes have been synthesized using pyrazinecarboxamide, a related derivative, in the presence of other ligands like two-nitrobenzoic acid. researchgate.netnsf.gov In these structures, the cobalt ion typically exhibits an octahedral coordination geometry, with coordinated water molecules occupying axial positions. researchgate.netnsf.gov The stability of these supramolecular assemblies is often enhanced by extensive intermolecular hydrogen bonding. researchgate.net

Copper(II) Complexes: A variety of Cu(II) complexes with pyrazine-2-carboxylic acid and its derivatives have been reported. For instance, a new Cu(II) coordination compound, [Cu2(LEt)2(OAc)2(dmf)2], was synthesized with a 3-(2-pyridyl)-5-ethyl-1,2,4-triazole ligand, showcasing a dinuclear structure with a distorted trigonal–bipyramidal environment around each copper atom. nih.gov The substituent on the ligand can significantly influence the final structure of the complex. nih.gov